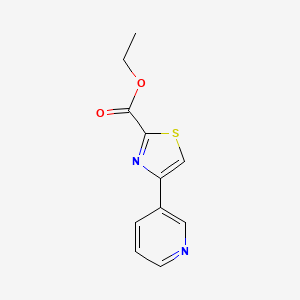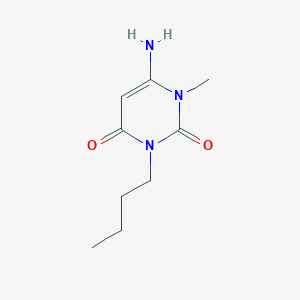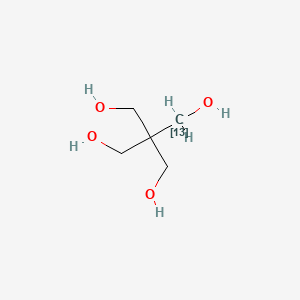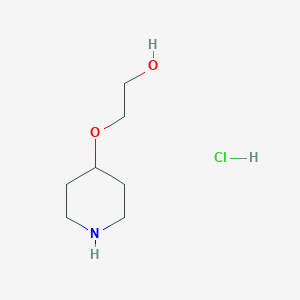
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride is a compound with a unique structure that includes an amino group, a benzyl group substituted with a methylthio group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyl intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride (AlCl3).
Introduction of the methylthio group: The methylthio group is added via a nucleophilic substitution reaction using a methylthiol reagent.
Amino acid formation: The amino group is introduced through a reductive amination reaction, followed by the formation of the propanoic acid moiety through a carboxylation reaction.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, and temperatures ranging from 0°C to room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents, and temperatures ranging from 0°C to room temperature.
Substitution: Amine reagents, coupling agents like EDC or DCC, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)propanoic acid: A simpler analog with a similar methylthio group but lacking the amino and benzyl groups.
3-(Methylthio)benzylamine: Contains the benzyl and methylthio groups but lacks the propanoic acid moiety.
2-(3-(Methylthio)benzyl)propanoic acid: Similar structure but without the amino group.
Uniqueness
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride is unique due to the presence of both the amino and propanoic acid groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16ClNO2S |
|---|---|
Poids moléculaire |
261.77 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
Clé InChI |
WKIIBXKPWLWLGF-FVGYRXGTSA-N |
SMILES isomérique |
CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O.Cl |
SMILES canonique |
CSC1=CC=CC(=C1)CC(CN)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)




![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)

![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)




![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)

